![molecular formula C13H23BO3 B3091060 2-(2,2-dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1215867-50-7](/img/structure/B3091060.png)
2-(2,2-dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
This compound is a boronic ester derivative of a pyran ring. Pyrans are a class of organic compounds that consist of a six-membered ring containing five carbon atoms and one oxygen atom . Boronic esters are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms . They are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyran ring attached to a boronic ester group. The pyran ring is a six-membered ring with five carbon atoms and one oxygen atom . The boronic ester group would consist of a boron atom bonded to an oxygen atom and two carbon atoms .Chemical Reactions Analysis
Boronic esters are known to undergo a variety of reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of the boronic ester with a halide or pseudohalide in the presence of a palladium catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, boronic esters are typically stable under normal conditions but can decompose under acidic conditions or when heated .Scientific Research Applications
Polymer Synthesis and Properties
2-(2,2-Dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in the synthesis of polymers. For instance, Fischer, Baier, and Mecking (2013) demonstrated its use in creating heterodisubstituted polyfluorenes with adjustable molecular weights and narrow distributions, yielding nanoparticles with high fluorescence emission. This highlights its potential in fabricating nanoparticles for various applications, including possibly medical imaging and electronics (Fischer, Baier, & Mecking, 2013).
Crystal Structure Analysis
This compound is also central to the study of crystal structures. Liao et al. (2022) explored its derivative for understanding molecular structures, using techniques like X-ray diffraction and Density Functional Theory (DFT). Such studies are crucial for developing new materials with specific physical or chemical properties (Liao, Liu, Wang, & Zhou, 2022).
Organic Light-Emitting Diodes (OLEDs) and Fluorescent Probes
This chemical is utilized in the synthesis of blue-emitting materials for OLEDs, as shown by Hu et al. (2010). Their work indicates the potential for creating efficient, high-performance electronic displays and lighting (Hu, Hiyoshi, Do, & Yamato, 2010). Additionally, its derivatives have been used in the development of fluorescence probes for detecting hydrogen peroxide in cells, suggesting applications in biological sensing and diagnostics (Lampard, Sedgwick, Sun, Filer, Hewins, Kim, Yoon, Bull, & James, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(6,6-dimethyl-2,5-dihydropyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO3/c1-11(2)9-10(7-8-15-11)14-16-12(3,4)13(5,6)17-14/h7H,8-9H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGVKRLBJQCNMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCOC(C2)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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